molecular formula C12H16N2O3S B13358941 2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 6607-48-3

2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13358941
CAS No.: 6607-48-3
M. Wt: 268.33 g/mol
InChI Key: YOLLDFVFYMKFFX-UHFFFAOYSA-N
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Description

2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a synthetic ester derivative featuring a pyridine ring substituted with a methylsulfanyl group at position 2 and a carbonyl-linked propan-2-ylamino moiety. This compound’s structure combines electrophilic (pyridine carboxylate) and nucleophilic (methylsulfanyl, secondary amine) functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

6607-48-3

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O3S/c1-8(2)14-10(15)7-17-12(16)9-5-4-6-13-11(9)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

YOLLDFVFYMKFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=C(N=CC=C1)SC

solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with 2-(isopropylamino)-2-oxoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where nicotinic acid and 2-(isopropylamino)-2-oxoethanol are fed into a reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines or nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

  • Pyridine vs. Pyrimidine Scaffolds : The pyrimidine-based analogue from exhibits greater planarity and electron-deficient character, which may enhance binding to enzymatic active sites compared to the pyridine-based target compound .
  • Substituent Effects : The indole-containing derivative () demonstrates significantly higher molecular weight and lipophilicity (logP estimated >3.5 vs. ~1.8 for the target), suggesting divergent pharmacokinetic profiles .
  • Synthetic Accessibility : The target compound’s ester linkage may simplify synthesis compared to the annulated pyrimidine system in , which requires multistep cyclocondensation .

Physicochemical and Reactivity Comparisons

  • Hydrolytic Stability: The target compound’s ester group is less prone to hydrolysis under physiological conditions than amide-linked analogues (e.g., propan-2-ylamino amides), as seen in related structures .
  • Thermal Stability : Similar to the indole-containing compound (), the target is expected to decompose above 200°C, releasing CO, CO₂, and methyl sulfides, based on analogous degradation pathways .

Biological Activity

2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, with the CAS number 6607-48-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₆N₂O₃S
  • Molecular Weight: 268.33 g/mol
  • Density: 1.21 g/cm³
  • Boiling Point: 487.8°C at 760 mmHg
  • Flash Point: 248.8°C
PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₃S
Molecular Weight268.33 g/mol
Density1.21 g/cm³
Boiling Point487.8°C
Flash Point248.8°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

Antioxidant Activity

A study evaluating the antioxidant capabilities of similar compounds showed that derivatives containing pyridine rings often exhibit significant antioxidant activity. The presence of methylthio groups has been associated with enhanced radical scavenging effects, which are crucial for protecting cells from oxidative stress .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that related pyridine derivatives can inhibit NF-κB/AP-1 signaling pathways, which are critical in inflammatory responses .

Study on Antioxidant Effects

In a comparative study of various pyridine derivatives, it was found that compounds similar to this compound exhibited antioxidant activities ranging from moderate to high efficacy (IC50 values between 30 µM and 70 µM). This suggests that modifications in the pyridine ring can enhance the antioxidant potential of these compounds .

Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory effects revealed that certain derivatives could significantly reduce the expression of IL-6 and TNF-alpha in LPS-stimulated macrophages. The IC50 for these effects was reported to be below 50 µM, indicating strong anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and substitution. For example:

Ester Formation : React pyridine-3-carboxylic acid derivatives with chloroethyl oxo-amine intermediates under basic conditions (e.g., K₂CO₃ in DMF).

Sulfanyl Group Introduction : Use nucleophilic substitution with methylsulfanyl reagents (e.g., NaSCH₃) at the pyridine ring’s 2-position.

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (50–80°C) to avoid decomposition of the oxo-ethylamine moiety .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >95% purity, as per standard protocols for related pyridine esters .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include δ ~2.5 ppm (methylsulfanyl group) and δ ~4.2–4.5 ppm (oxo-ethylamine protons).
  • FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to minimize inhalation risks.
  • Engineering Controls : Ensure local exhaust ventilation and closed-system handling to reduce airborne exposure.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact; consult SDS for specific first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the methylsulfanyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to model electron density maps, identifying nucleophilic attack sites on the sulfur atom.
  • Reactivity Insights : Compare with analogous compounds (e.g., ’s oxazolo-pyridine derivatives) to predict substitution rates under varying pH or solvent conditions .

Q. What experimental designs are suitable for studying this compound’s environmental fate?

  • Methodological Answer :

  • Longitudinal Study Framework :

Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis.

Biotic Transformation : Use soil microcosms with microbial consortia to track metabolite formation (e.g., via LC-MS).

  • Data Analysis : Apply first-order kinetics to degradation profiles and cross-reference with PubChem’s environmental fate models .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat synthesis under standardized conditions (e.g., solvent purity, inert atmosphere).
  • Yield Optimization Table :
ConditionYield (%)Reference
THF, 60°C, 24h62
DMF, 80°C, 12h78
  • Root Cause Analysis : Trace discrepancies to solvent polarity effects or catalytic impurities (e.g., residual Pd in reduction steps) .

Q. What strategies enable enantiomeric resolution of chiral intermediates in this compound’s synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to separate diastereomers.
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) for selective ester hydrolysis, leveraging steric hindrance at the propan-2-yl amino group .

Methodological Notes

  • Spectral Data Cross-Validation : Cross-check experimental NMR shifts with computed values (e.g., ACD/Labs or ChemDraw) to validate assignments .
  • Ecotoxicity Testing : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (daphnia reproduction) to assess environmental risks .

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